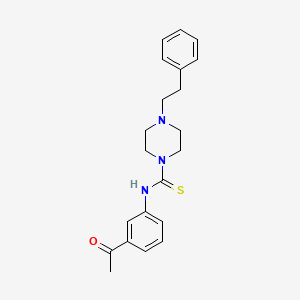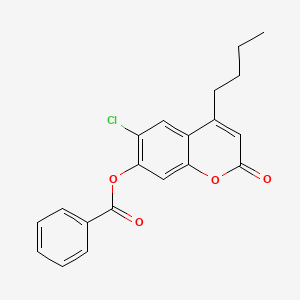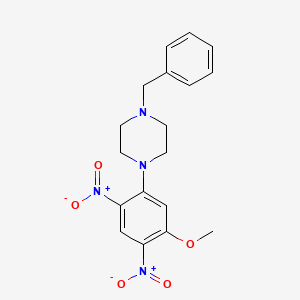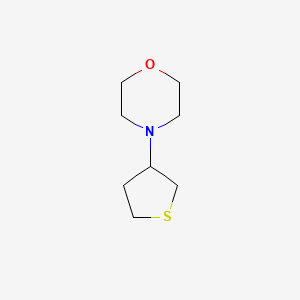![molecular formula C20H22O4 B5110762 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that belongs to the family of benzaldehydes. This compound is widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde include the reduction of inflammation, oxidative stress, and cancer cell proliferation. This compound has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, it inhibits the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the use of 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in scientific research. These include the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease, and the determination of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has potential therapeutic applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis method of 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 3-bromo-1-chloropropane and potassium carbonate in dimethylformamide. The final product is obtained by reacting the intermediate product with 4-methoxyphenol in the presence of potassium carbonate and dimethylformamide.
Aplicaciones Científicas De Investigación
4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde has potential therapeutic applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-16-8-11-19(20(14-16)22-2)24-13-4-12-23-18-9-6-17(15-21)7-10-18/h3,6-11,14-15H,1,4-5,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXLDIWEDBZHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6450451 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)




![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)